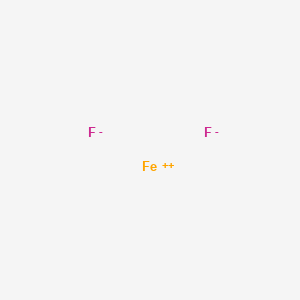

氟化亚铁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ferrous Fluoride, also known as Iron (II) Fluoride, is an inorganic compound with the molecular formula FeF2 . It forms a tetrahydrate FeF2·4H2O that is often referred to by the same names . The anhydrous and hydrated forms are white crystalline solids .

Synthesis Analysis

The anhydrous salt can be prepared by the reaction of ferrous chloride with anhydrous hydrogen fluoride . A micron-sized polyhedral iron-based fluoride (Fe3F8·2H2O) crystal was synthesized for the first time by a fast-electrolytic synthesis method using HF aqueous solution as the electrolyte and carbon steel as the electrode .

Molecular Structure Analysis

Anhydrous FeF2 adopts the TiO2 rutile structure. As such, the iron cations are octahedral and fluoride anions are trigonal planar . The tetrahydrate can exist in two structures, or polymorphs. One form is rhombohedral and the other is hexagonal, the former having a disorder .

Chemical Reactions Analysis

Iron (II) fluoride is slightly soluble in water (with solubility product Ksp = 2.36×10−6 at 25 °C) as well as dilute hydrofluoric acid, giving a pale green solution . It is insoluble in organic solvents . By reaction with lithium, transition metal fluorides such as FeF3 can be reduced to the respective zero valent metal/LiF mixture .

Physical And Chemical Properties Analysis

Iron (II) Fluoride is a colorless transparent crystal . It has a density of 4.09 g/cm3 (anhydrous) and 2.20 g/cm3 (tetrahydrate) . It has a high melting point of 970 °C (anhydrous) and 100 °C (tetrahydrate) . It is soluble in water and displays magnetic properties .

科学研究应用

铁磁流体的介绍

铁磁流体是氧化铁纳米粒子(IONPs)在水性或非水性液体中的胶体悬浮液。 这些磁性流体表现出强烈的磁性,并且在暴露于磁场时可以被操纵和控制 . 铁磁流体的组成通常包括:

铁磁流体的应用

a. 生物传感:总之,铁磁流体在医药、工程和环境科学等领域提供广泛的应用。 正在进行的研究旨在优化其针对特定用途的特性 . 如果你想进一步了解任何特定的应用,请随时提出!

安全和危害

未来方向

There is a growing interest in the field of energy storage and conversion for these ionic compounds . Iron (III) fluorides have been used as positive electrodes for secondary cells . Other iron fluoride compounds could be employed for the development of cathodic materials for the next generation of accumulators .

作用机制

Target of Action

Ferrous fluoride, or iron (II) fluoride, is an inorganic compound with the molecular formula FeF2 . It primarily targets the erythrocytes (red blood cells) in the body . Iron is essential for the production of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to all parts of the body .

Mode of Action

Ferrous fluoride interacts with its targets by supplying the necessary iron for hemoglobin synthesis . This interaction helps in the formation of red blood cells, which are crucial for oxygen transport in the body .

Biochemical Pathways

The biochemical pathways affected by ferrofluoride involve iron metabolism and erythropoiesis (the process of producing red blood cells) . Iron is required for the synthesis of hemoglobin, a key component of red blood cells . Therefore, ferrous fluoride plays a significant role in these biochemical pathways.

Pharmacokinetics

The pharmacokinetics of ferrous fluoride involve its absorption, distribution, metabolism, and excretion (ADME). In general, iron supplements like ferrous fluoride are absorbed in the duodenum and upper jejunum of the small intestine . The absorbed iron is then distributed throughout the body, primarily to the bone marrow for hemoglobin synthesis . Excess iron is stored in the liver, spleen, and bone marrow . Iron is excreted from the body through the shedding of intestinal and skin cells, and minor amounts are lost through sweat and urine .

Result of Action

The primary result of ferrous fluoride’s action is the prevention or treatment of iron deficiency anemia . By supplying the necessary iron for hemoglobin synthesis, ferrous fluoride helps ensure the proper functioning of red blood cells and adequate oxygen transport in the body .

Action Environment

The action, efficacy, and stability of ferrous fluoride can be influenced by various environmental factors. For instance, the absorption of iron can be enhanced by vitamin C and hindered by certain dietary components like phytates, polyphenols, and calcium . Additionally, the bioavailability of iron can be affected by the iron status of the individual, with increased absorption occurring in iron-deficient states . The pH of the environment can also influence the solubility and hence the bioavailability of ferrous fluoride .

生化分析

Biochemical Properties

Ferrous fluoride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. These interactions can alter the function of these biomolecules, affecting various biochemical processes .

Cellular Effects

Ferrous fluoride can have profound effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ferrous fluoride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions allow Ferrous fluoride to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferrous fluoride can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ferrous fluoride can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Ferrous fluoride is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Ferrous fluoride is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Ferrous fluoride and its effects on its activity or function are important aspects of its biochemistry. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ferrous fluoride involves the reaction between ferrous sulfate and sodium fluoride in water.", "Starting Materials": ["Ferrous sulfate", "Sodium fluoride", "Water"], "Reaction": [ "Dissolve 10 g of ferrous sulfate in 50 mL of water in a beaker.", "Dissolve 7 g of sodium fluoride in 50 mL of water in another beaker.", "Add the sodium fluoride solution to the ferrous sulfate solution slowly with constant stirring.", "The reaction mixture turns dark green initially and then gradually changes to light green.", "Filter the resulting solution to obtain Ferrous fluoride as a green solid.", "Dry the solid at 100°C for 2 hours and store it in a desiccator until further use." ] } | |

| 7789-28-8 | |

分子式 |

F2Fe |

分子量 |

93.84 g/mol |

IUPAC 名称 |

difluoroiron |

InChI |

InChI=1S/2FH.Fe/h2*1H;/q;;+2/p-2 |

InChI 键 |

FZGIHSNZYGFUGM-UHFFFAOYSA-L |

SMILES |

[F-].[F-].[Fe+2] |

规范 SMILES |

F[Fe]F |

| 7789-28-8 | |

Pictograms |

Corrosive |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。